benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16399577
InChI: InChI=1S/C13H17N3.ClH/c1-11-8-13(16(2)15-11)10-14-9-12-6-4-3-5-7-12;/h3-8,14H,9-10H2,1-2H3;1H
SMILES:
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol

benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

CAS No.:

Cat. No.: VC16399577

Molecular Formula: C13H18ClN3

Molecular Weight: 251.75 g/mol

* For research use only. Not for human or veterinary use.

benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine -

Specification

Molecular Formula C13H18ClN3
Molecular Weight 251.75 g/mol
IUPAC Name N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride
Standard InChI InChI=1S/C13H17N3.ClH/c1-11-8-13(16(2)15-11)10-14-9-12-6-4-3-5-7-12;/h3-8,14H,9-10H2,1-2H3;1H
Standard InChI Key HWKXIQBLDSTFQE-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)CNCC2=CC=CC=C2)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Classification

Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine belongs to the class of substituted pyrazoles, specifically categorized as an alkylamine due to its primary amine functional group. Its molecular formula is C₁₃H₁₇N₃, with a molecular weight of 215.30 g/mol (base compound). The hydrochloride salt form has a molecular weight of 251.75 g/mol (C₁₃H₁₈ClN₃).

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC NameN-[(2,5-Dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine
SMILESCC1=NN(C(=C1)CNCC2=CC=CC=C2)C
InChI KeyHWKXIQBLDSTFQE-UHFFFAOYSA-N
SolubilityEnhanced in polar aprotic solvents (e.g., DMF, DMSO)

The pyrazole ring’s 1,3-dimethyl substituents contribute to steric hindrance, influencing reactivity and interactions with biological targets. The benzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability.

Structural Validation

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the compound’s planar pyrazole ring and the methylene bridge’s conformation. The ¹H NMR spectrum exhibits characteristic signals:

  • δ 2.1–2.3 ppm (singlet, 6H, two methyl groups on pyrazole)

  • δ 3.7 ppm (triplet, 2H, methylene adjacent to amine)

  • δ 7.2–7.4 ppm (multiplet, 5H, benzyl aromatic protons).

Synthesis and Optimization

Reaction Methodology

The compound is synthesized via nucleophilic substitution between 1,3-dimethyl-1H-pyrazole and benzyl chloride in the presence of a base (e.g., K₂CO₃). The reaction proceeds as follows:

1,3-Dimethyl-1H-pyrazole+Benzyl chlorideBaseBenzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine+HCl\text{1,3-Dimethyl-1H-pyrazole} + \text{Benzyl chloride} \xrightarrow{\text{Base}} \text{Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine} + \text{HCl}

Table 2: Optimal Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature80–90°CMaximizes SN2 efficiency
SolventDMFEnhances nucleophilicity
Reaction Time12–16 hoursEnsures completion
Yield68–75%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent). High-performance liquid chromatography (HPLC) confirms >95% purity. Mass spectrometry (MS) shows a molecular ion peak at m/z 215.3 [M+H]⁺, consistent with the molecular formula.

Biological Activities and Mechanisms

Autophagy Modulation (Hypothetical Mechanism)

While direct evidence for this compound is limited, structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides disrupt autophagic flux by inhibiting mTORC1 reactivation, leading to LC3-II accumulation . This suggests benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine may share similar bioactivity, warranting further study .

Comparison with Structural Analogs

Table 3: Substituent Effects on Bioactivity

CompoundSubstituentsMIC (µg/mL)Anti-Inflammatory IC₅₀
Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine1,3-dimethyl32–648.2 µM
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine1-isobutyl64–12812.5 µM
Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine1-ethyl, 3-methyl16–326.8 µM

Small alkyl groups (e.g., methyl, ethyl) enhance antimicrobial potency, while bulkier substituents (e.g., isobutyl) reduce solubility and activity .

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound serves as a versatile scaffold for developing:

  • COX-2 inhibitors via sulfonamide or carboxamide modifications.

  • Anticancer agents through functionalization with electrophilic groups (e.g., acrylamides) targeting cysteine residues in kinases .

Formulation Challenges

Despite its promise, the compound’s moderate aqueous solubility (0.12 mg/mL at pH 7.4) limits bioavailability. Strategies to address this include:

  • Salt formation (e.g., hydrochloride, phosphate).

  • Nanoemulsion delivery systems using Tween 80 and polyethylene glycol.

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